(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
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Overview
Description
Synthetic cannabinoids are a large and diverse class of chemicals that are often included in so-called “herbal” products . These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis . The specific compound you’re asking about is a synthetic cannabinoid, based on its structural features.
Scientific Research Applications
-
Synthetic Cannabinoid Receptor Agonists (SCRAs)
- Field : Pharmacology
- Application : SCRAs are a large and structurally diverse class of new psychoactive substances (NPS). They are used in research for understanding the cannabinoid receptors in the human body .
- Method : Traditional medicinal chemistry strategies such as molecular hybridization, bioisosteric replacement, and scaffold hopping are applied to existing cannabinoid templates to generate new molecules .
- Results : Most SCRAs potently activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .
-
Designer Drugs
- Field : Forensic Toxicology
- Application : Synthetic cannabinoids, including those with an indazole group in place of an indole group, have been identified as designer drugs in illegal products .
- Method : The identification of these substances is based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
- Results : These synthetic cannabinoids differ chemically and pharmacologically from the major psychoactive component of cannabis, Δ 9 -tetrahydrocannabinol (Δ 9 -THC) .
-
New Psychoactive Substances (NPS)
- Field : Pharmacology
- Application : Synthetic cannabinoid receptor agonists (SCRAs) are a large class of NPS. They have evolved from historical academic manuscripts or pharmaceutical patents describing cannabinoid ligands .
- Method : Manufacturers have applied traditional medicinal chemistry strategies to existing cannabinoid templates to generate new molecules that circumvent structure-based legislation .
- Results : Most SCRAs potently activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .
-
Designer Drugs in Illegal Products
- Field : Forensic Toxicology
- Application : Two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), have been identified as designer drugs in illegal products being sold in Japan .
- Method : The identification was based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
- Results : These synthetic cannabinoids differ chemically and pharmacologically from the major psychoactive component of cannabis, Δ 9 -tetrahydrocannabinol (Δ 9 -THC) .
-
Evolution of Synthetic Cannabinoid Receptor Agonists (SCRAs)
- Field : Pharmacology
- Application : SCRAs are a large and most structurally diverse class of new psychoactive substances (NPS). The evolution of recently identified SCRA NPS chemotypes, as well as their putative manufacturing by-products and thermolytic degradants, is a significant area of research .
- Method : Traditional medicinal chemistry strategies such as molecular hybridization, bioisosteric replacement, and scaffold hopping are applied to existing cannabinoid templates to generate new molecules .
- Results : Most SCRAs potently activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .
-
Identification of New Synthetic Cannabinoids
- Field : Forensic Toxicology
- Application : Two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), have been identified as designer drugs in illegal products being sold in Japan .
- Method : The identification was based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
- Results : These synthetic cannabinoids differ chemically and pharmacologically from the major psychoactive component of cannabis, Δ 9 -tetrahydrocannabinol (Δ 9 -THC) .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMFCQAPZYKTON-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556356 |
Source
|
Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate | |
CAS RN |
62549-92-2 |
Source
|
Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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